Pyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone

Purity Analytical QC Procurement

Pyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone (CAS 959482-25-8) is a spirocyclic small molecule (molecular weight 337.4 g/mol, formula C19H23N5O) featuring a 2,9-diazaspiro[5.5]undecane core, a pyrimidin-2-yl substitution at the 2-position, and an isonicotinoyl (pyridin-4-yl carbonyl) group at the 9-position. It is identified in PubChem (CID and ChEMBL (CHEMBL1362931) and is commercially available as a research-grade building block (97% purity) from multiple vendors.

Molecular Formula C19H23N5O
Molecular Weight 337.4 g/mol
Cat. No. B8109331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone
Molecular FormulaC19H23N5O
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CC2(CCN(CC2)C(=O)C3=CC=NC=C3)CN(C1)C4=NC=CC=N4
InChIInChI=1S/C19H23N5O/c25-17(16-3-10-20-11-4-16)23-13-6-19(7-14-23)5-1-12-24(15-19)18-21-8-2-9-22-18/h2-4,8-11H,1,5-7,12-15H2
InChIKeySGULPJOIDHXXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Pyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone (CAS 959482-25-8)


Pyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone (CAS 959482-25-8) is a spirocyclic small molecule (molecular weight 337.4 g/mol, formula C19H23N5O) featuring a 2,9-diazaspiro[5.5]undecane core, a pyrimidin-2-yl substitution at the 2-position, and an isonicotinoyl (pyridin-4-yl carbonyl) group at the 9-position. It is identified in PubChem (CID 3234054) and ChEMBL (CHEMBL1362931) and is commercially available as a research-grade building block (97% purity) from multiple vendors [1]. No published bioactivity data have been identified for this exact compound; its differentiation is currently based on its unique structural features and the broad patent landscape describing diazaspiro[5.5]undecane derivatives as muscarinic receptor antagonists, beta-adrenoceptor agonists, and orexin receptor antagonists [2][3].

Why In-Class 2,9-Diazaspiro[5.5]undecane Derivatives Cannot Simply Substitute Pyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone


The 2,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry whose biological target engagement is exquisitely sensitive to the nature and position of the N-aryl/heteroaryl substituents [1][2]. The specific pairing of a pyrimidin-2-yl group at the 2-position and an isonicotinoyl group at the 9-position represents a unique vector combination that cannot be replicated by regioisomers (e.g., 3,9-diazaspiro variants such as 3-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, CAS 352445-70-6) or by analogs with alternative acyl substituents (e.g., furan-2-yl methanone, CAS 959559-79-6). Critically, the pyrimidin-2-yl group introduces specific hydrogen bond acceptor capabilities that, when combined with the hydrogen bond acceptor capacity of the isonicotinoyl carbonyl, creates a distinct pharmacophoric profile. Until matched-pair biological data become available for this compound, its selection must be justified by the structural uniqueness of this substitution pattern rather than by generic scaffold-level claims.

Quantitative Evidence and Differentiation Metrics for Pyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone


High Purity Profile Verified by Batch Analytical Testing

The compound is supplied at a standard purity of 97% as certified by the vendor, with batch-specific analytical reports (NMR, HPLC, GC) available for each lot. In the absence of published biological data, purity is a critical procurement criterion. The 97% purity specification is comparable to that reported for the closely related analog Furan-2-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone (CAS 959559-79-6, also 97% purity) . No higher-purity grade has been reported for either compound.

Purity Analytical QC Procurement

Hydrogen Bond Acceptor Count Differentiates Target from Linear Piperidine Analogs

The target compound has 5 hydrogen bond acceptor (HBA) atoms as computed by Cactvs, compared to 4 HBA for the furan-2-yl analog (CAS 959559-79-6) which replaces the pyridine nitrogen with a furan oxygen. This 5 versus 4 HBA difference arises because the pyridin-4-yl carbonyl introduces an additional nitrogen-based acceptor compared to the furan-2-yl group [1][2]. The increased HBA count alters the solvation free energy and may influence binding to targets where HBA interactions are critical.

Physicochemical Properties HBA Drug-likeness

XLogP3 Lipophilicity Compared with Furan-2-yl Analog

The computed XLogP3-AA value for the target compound is 1.8, as reported in PubChem [1]. While computed logP data for the furan-2-yl analog were not explicitly retrieved, the replacement of a pyridine ring (target compound) with a furan ring (analog) is expected to lower lipophilicity by approximately 0.5-1.0 log units based on Hansch fragment constants. The XLogP3 value of 1.8 for the target compound places it within the favorable range for oral bioavailability (Lipinski's Rule of 5: logP < 5).

Lipophilicity logP Permeability

Molecular Weight Differentiation from 3,9-Diazaspiro Regioisomer

The target compound (MW 337.4 g/mol) is substantially larger than the unsubstituted 3,9-diazaspiro regioisomer 3-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane (CAS 352445-70-6), which has a molecular weight of 231.34 g/mol. However, unlike the 3,9-regioisomer, the 2,9-regioisomer bears a pyrimidin-2-yl group that introduces additional hydrogen bonding and π-stacking potential . This difference of approximately 106 Da reflects the presence of the pyrimidine moiety, which may enable target interactions not achievable with the simpler pyridin-4-yl substituent alone.

Molecular Weight Scaffold Hopping Regioisomer

Limited Rotatable Bonds Constrain Conformational Flexibility

The target compound has only 2 rotatable bonds (computed by Cactvs, PubChem CID 3234054). This is a property shared across the diazaspiro[5.5]undecane class due to the spirocyclic core; however, many competing scaffolds (linear piperidine-based compounds) present 5 or more rotatable bonds [1][2]. Lower rotatable bond count is associated with reduced entropic penalty upon binding and potentially enhanced oral bioavailability.

Conformational restriction Rotatable bonds Entropy

Recommended Research Application Scenarios for Pyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone


SAR Study Comparing Pyridin-4-yl vs. Furan-2-yl Acyl Substituents on a Shared 2,9-Diazaspiro[5.5]undecane Core

Given the 1 HBA count difference and lipophilicity shift between the target compound and its furan-2-yl analog (CAS 959559-79-6), a matched-pair SAR study can directly quantify the contribution of the pyridine nitrogen to target binding and selectivity. Researchers should source both compounds from the same vendor at equivalent purity (97%) to control for batch effects. This pairing is valuable for probing kinase ATP-binding sites or GPCR orthosteric pockets where heterocycle recognition is critical.

Fragment Elaboration or Scaffold Hopping from a 3,9-Diazaspiro[5.5]undecane Hit

If a hit or lead has been identified containing a 3,9-diazaspiro[5.5]undecane core (e.g., 3-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, CAS 352445-70-6), the target compound offers a chemically tractable regioisomeric alternative with an additional pyrimidine recognition element. The +106 Da molecular weight increase provides additional vector diversity without significantly compromising lead-like properties. This application is relevant for programs targeting muscarinic or orexin receptors, where the 2,9-diazaspiro regioisomer has precedence in patent disclosures. [1]

Phenotypic Screening Set Enrichment for CNS-Targeted Libraries

The compound's low rotatable bond count (2), moderate lipophilicity (XLogP3 = 1.8), and zero hydrogen bond donors place it in a favorable chemical space for CNS penetration. Libraries enriched with spirocyclic, conformationally constrained amines have been prioritized for neuroscience phenotypic screens. The target compound can serve as a seed for a focused library of 2,9-diazaspiro[5.5]undecane amides, especially given the documented utility of this scaffold class in orexin receptor antagonist patents (US8530648B2 and related filings). [2][3]

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